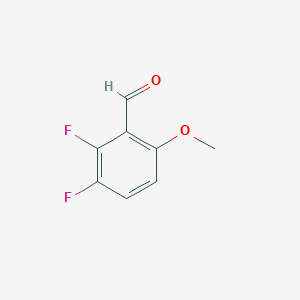

2,3-Difluoro-6-methoxybenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-difluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJAYHBKACKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378886 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187543-87-9 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-o-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzaldehyde

Established Synthetic Routes and Strategies

The preparation of 2,3-Difluoro-6-methoxybenzaldehyde is not a trivial matter and typically involves carefully planned multi-step sequences. These established routes are designed to introduce the required functional groups in a regioselective manner, ensuring the desired isomer is obtained.

The synthesis of aromatic aldehydes, such as this compound, often necessitates a series of reactions to introduce and modify substituents on the benzene (B151609) ring. A common strategy begins with a suitably substituted benzene derivative, which is then subjected to a formylation reaction to introduce the aldehyde group. For instance, a common precursor is 3,4-difluoroanisole (B48514). chemicalbook.com The synthesis of related benzamides, which can be precursors or derivatives, has been shown to involve up to nine steps starting from basic building blocks like 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole. nih.gov These lengthy sequences highlight the complexity of constructing such specifically substituted aromatic rings.

A general approach to substituted benzaldehydes can also be seen in the preparation of m-methoxybenzaldehyde, which involves the diazotization of an aminobenzaldehyde derivative followed by hydrolysis and subsequent methylation. orgsyn.org While not a direct synthesis of the title compound, this illustrates the types of transformations that are fundamental in the organic chemist's toolbox for accessing substituted aromatic aldehydes.

A critical step in the synthesis of this compound is the regioselective introduction of the formyl group (CHO). One of the most effective methods for achieving this is directed ortho-metalation. This technique utilizes a directing group on the aromatic ring to guide a strong base, such as an organolithium reagent, to deprotonate a specific adjacent position. In the case of this compound, the methoxy (B1213986) group can act as a directing group.

A documented synthesis of this compound starts with 3,4-Difluoroanisole. chemicalbook.com This precursor is treated with lithium diisopropylamide (LDA), a strong base, in tetrahydrofuran (B95107) (THF) at a very low temperature (-75°C). The LDA selectively removes a proton from the position ortho to the methoxy group and between the two fluorine atoms. This lithiated intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding the desired product. chemicalbook.com This method provides a high degree of regioselectivity, which is often a challenge in the synthesis of polysubstituted aromatic compounds. nih.gov

Precursor Chemistry and Advanced Starting Material Selection

The choice of starting material is paramount for an efficient synthesis. For this compound, the logical and commercially available precursor is 3,4-Difluoroanisole. chemicalbook.comrlavie.com This compound already contains the required difluoro and methoxy functionalities in the correct relative positions on the benzene ring, simplifying the subsequent formylation step.

The synthesis of this precursor itself is an important consideration. Anisoles are typically prepared from the corresponding phenols by Williamson ether synthesis, which involves deprotonation of the phenol (B47542) followed by reaction with a methylating agent. Therefore, 3,4-difluorophenol (B1294555) would be the likely starting point for the synthesis of 3,4-difluoroanisole.

| Precursor | Role in Synthesis |

| 3,4-Difluoroanisole | Direct precursor for regioselective formylation. chemicalbook.com |

| 3,4-Difluorophenol | Starting material for the synthesis of 3,4-Difluoroanisole. |

| 2,6-Difluorobenzoic acid | Starting material for more complex, multi-step syntheses of related compounds. nih.gov |

Optimization of Reaction Conditions and Process Parameters

The success of the synthesis of this compound hinges on the careful control of reaction parameters. The directed ortho-metalation and formylation sequence is particularly sensitive to these conditions.

Key parameters that require optimization include:

Temperature: The lithiation step is typically carried out at very low temperatures, such as -75°C, to prevent side reactions and ensure the stability of the lithiated intermediate. chemicalbook.com

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive organolithium species. chemicalbook.com

Reagent Stoichiometry: The molar ratios of the substrate, base, and electrophile must be carefully controlled to maximize yield and minimize the formation of byproducts.

Reaction Time: Sufficient time must be allowed for each step to go to completion. For example, the initial lithiation is often stirred for an hour before the addition of the formylating agent. chemicalbook.com

A specific protocol details the use of a solution of lithium diisopropylamide in THF/n-heptane, further diluted with dry THF and cooled to -75°C. 3,4-Difluoroanisole in dry THF is then added dropwise, followed by stirring for one hour. Subsequently, dry N,N-dimethylformamide is added, and the reaction is stirred for a short period before being quenched. chemicalbook.com This level of detail underscores the importance of precise process control.

| Parameter | Condition | Reason |

| Temperature | -75°C for lithiation, -70°C to 10°C for formylation and quench | To ensure stability of the lithiated intermediate and control the reaction rate. chemicalbook.com |

| Solvent | Dry Tetrahydrofuran (THF) | To prevent quenching of the organolithium reagent. chemicalbook.com |

| Base | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base for regioselective deprotonation. chemicalbook.com |

| Formylating Agent | N,N-Dimethylformamide (DMF) | A common and effective electrophile for introducing the aldehyde group. chemicalbook.com |

| Quenching | Acetic acid and water | To neutralize the reaction mixture and facilitate product isolation. chemicalbook.com |

Innovations in Green Chemistry Approaches for Fluorinated Benzylaldehyde Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net While specific green chemistry innovations for the synthesis of this compound are not extensively documented, general trends in the synthesis of fluorinated aromatic compounds and aldehydes are relevant.

One area of focus is the development of catalytic methods that avoid the use of stoichiometric amounts of strong bases and other hazardous reagents. nih.gov For example, the use of solid acid catalysts is being explored for various reactions involving benzaldehydes, as they can be easily separated and reused, reducing waste. acs.org

Another key aspect of green chemistry is the use of safer solvents. nih.gov While THF is effective for the synthesis of this compound, research into alternative, more environmentally benign solvents is an ongoing effort in organic synthesis.

Furthermore, developing more atom-economical reactions, where a greater proportion of the atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. rsc.org Future research may focus on developing catalytic C-H activation and formylation methods that are more direct and generate less waste compared to traditional organolithium-based approaches. Recent advances in green fluorine chemistry emphasize the need for efficient and mild fluorination and perfluoroalkylation processes using less hazardous reagents. dovepress.com

Chemical Reactivity and Derivatization Strategies of 2,3 Difluoro 6 Methoxybenzaldehyde

Electrophilic and Nucleophilic Transformations at the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. In general, aldehydes readily undergo nucleophilic addition reactions. ncert.nic.in For 2,3-Difluoro-6-methoxybenzaldehyde, this intrinsic reactivity allows for a variety of transformations.

Nucleophilic Addition: The carbonyl carbon can be targeted by a range of nucleophiles. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary alcohols. Addition of cyanide, typically from a source like HCN catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.in These reactions are fundamental in building molecular complexity.

Reduction: The aldehyde can be reduced to a primary alcohol (2,3-difluoro-6-methoxybenzyl alcohol). This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid. This is a key transformation and is discussed in detail in section 3.4.

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Wittig reaction to form alkenes or Claisen-Schmidt condensation with ketones to form chalcone-like structures. oiccpress.com The reactivity in these transformations is influenced by the electronic nature of the aromatic ring. Aldehydes are generally more reactive than ketones in such reactions due to having only one alkyl/aryl substituent, which reduces steric hindrance and makes the carbonyl carbon more electrophilic. ncert.nic.in

Directed Functionalization and Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound offers opportunities for regioselective functionalization. The primary strategies involve exploiting the directing effects of the existing substituents.

Directed Ortho-Metalation (DoM): The synthesis of this compound itself provides a prime example of directed functionalization. It is prepared from 3,4-difluoroanisole (B48514) via a process called directed ortho-metalation (DoM). chemicalbook.com In this reaction, a strong base like lithium diisopropylamide (LDA) is used. chemicalbook.comwikipedia.org The methoxy (B1213986) group (-OCH₃) acts as a powerful directed metalation group (DMG) by coordinating with the lithium ion, which directs the base to deprotonate the ring at the closest ortho position (the C6 position). wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde group. chemicalbook.com This demonstrates the powerful directing effect of the methoxy group, overriding the electronic deactivation by the fluorine atoms.

Table 1: Synthesis of this compound via Directed Ortho-Metalation

| Reactant | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Difluoroanisole | 1. Lithium diisopropylamide (LDA) in THF | This compound | 95% | chemicalbook.com |

| 2. N,N-Dimethylformamide (DMF) |

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgdoubtnut.com In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For a reaction to occur, the ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as this stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.orgdoubtnut.com In this molecule, the fluorine atoms themselves could potentially act as leaving groups if a strong nucleophile is used, especially given the presence of the aldehyde and the other fluorine atom as activating groups. Studies on similar di- and tri-fluorinated benzaldehydes have shown that fluorine atoms can be displaced by nucleophiles like methoxide. baranlab.org

Electronic and Steric Influences of Fluoro and Methoxy Substituents on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric effects exerted by its substituents.

Electronic Effects:

Fluorine Atoms: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack (SNAr). doubtnut.com However, like other halogens, fluorine also has a lone pair of electrons that can be donated into the ring via a resonance effect (+R). For fluorine, the inductive effect typically dominates the resonance effect. researchgate.net The two adjacent fluorine atoms at the C2 and C3 positions significantly lower the electron density of the ring.

Methoxy Group: The oxygen atom in the methoxy group is electronegative, leading to a weak inductive withdrawal (-I). However, its primary influence is a strong electron-donating resonance effect (+R) due to its lone pairs, which increases electron density at the ortho and para positions. researchgate.net

Aldehyde Group: The aldehyde group is a moderate deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R).

The combination of these effects creates a complex electronic environment. The methoxy group's powerful +R effect, directing ortho and para, is opposed by the strong -I effects of the two fluorine atoms and the deactivating nature of the aldehyde. This push-pull dynamic governs the reactivity of the ring towards further substitution and modulates the electrophilicity of the aldehyde's carbonyl carbon. ncert.nic.in

Steric Effects: The placement of substituents introduces steric hindrance. The methoxy group and the fluorine atom at the C2 position are both ortho to the aldehyde group. This steric crowding can hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted aldehydes. ncert.nic.in Similarly, any substitution reaction on the ring at the C5 position would be sterically influenced by the adjacent methoxy group.

Synthesis of Carboxylic Acid Derivatives from this compound

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation, yielding 2,3-difluoro-6-methoxybenzoic acid, a valuable intermediate in its own right. A specific method for this conversion has been detailed in patent literature. google.com

The process involves treating this compound with an oxidizing agent in a basic medium. Specifically, hydrogen peroxide (H₂O₂) is used as the oxidant in an aqueous solution of potassium hydroxide (B78521) (KOH). google.com The reaction is heated to ensure completion. The base facilitates the reaction, and upon completion, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the final carboxylic acid product. google.com This method is reported to produce the desired 2,3-difluoro-6-methoxybenzoic acid with high yield and purity. google.com

Table 2: Oxidation of this compound

| Reactant | Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrogen peroxide, Potassium hydroxide (aq) | 70 °C | 2,3-Difluoro-6-methoxybenzoic acid | google.com |

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor for Complex Pharmaceutical Scaffolds

The compound is a valuable building block in medicinal chemistry, where the incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates. nih.gov

2,3-Difluoro-6-methoxybenzaldehyde is a key precursor for the synthesis of the 2-fluoro-3-methoxyphenyl moiety, a critical component in certain modern Active Pharmaceutical Ingredients (APIs). google.com While direct synthesis pathways from the aldehyde are often proprietary, a common strategy involves the oxidation of the aldehyde to its corresponding benzoic acid. chemicalbook.com This acid can then be transformed into other reactive intermediates, such as the corresponding phenylboronic acid, for use in cross-coupling reactions.

One of the most notable APIs containing this structural unit is Elagolix, an orally active, non-peptidic gonadotropin-releasing hormone (GnRH) antagonist. The synthesis of Elagolix relies on the incorporation of a 2-fluoro-3-methoxyphenyl group at a key position on its uracil (B121893) core. This is typically achieved through a Suzuki cross-coupling reaction using 2-fluoro-3-methoxyphenylboronic acid. The availability of this compound as a starting material is therefore crucial for accessing this essential building block.

The development of orally bioavailable, non-peptidic GnRH antagonists represents a significant advancement in the treatment of hormone-dependent diseases. The 2-fluoro-3-methoxyphenyl group, derived from this compound, has been identified as a key structural feature for achieving high potency and efficacy in this class of drugs. Research has shown that the specific arrangement of the fluorine and methoxy (B1213986) substituents on the phenyl ring plays a crucial role in the molecule's ability to bind to the GnRH receptor.

The synthesis of these antagonists often involves the coupling of a central heterocyclic core, such as a uracil derivative, with the 2-fluoro-3-methoxyphenyl moiety. As such, this compound is a foundational intermediate for producing the necessary components for these advanced therapeutic agents.

While specific studies detailing the synthesis of antimicrobial agents directly from this compound are not prominent in the literature, the broader class of substituted benzaldehydes is well-established in this field. For instance, research on other methoxybenzaldehyde derivatives has demonstrated their potential as antimicrobial and antioxidant compounds. This suggests that the this compound scaffold could serve as a valuable starting point for developing new antimicrobial candidates, where the fluorine atoms could enhance potency or modify the spectrum of activity. A patent has also detailed the conversion of this compound into 2,3-difluoro-6-methoxybenzoic acid, a process that provides a high-purity product for subsequent chemical and biological experiments. chemicalbook.com

Contribution to Agrochemical Compound Synthesis

The incorporation of fluorine into agrochemicals is a common strategy to increase their efficacy and metabolic stability. Due to its fluorinated structure, this compound is recognized as a potential intermediate in the development of new pesticides and herbicides. nih.gov The unique electronic properties conferred by the fluorine and methoxy groups can be leveraged to design novel active ingredients for crop protection.

Development of Functional Materials Utilizing Fluorinated Aromatic Structures

Fluorinated aromatic compounds are increasingly used in the development of advanced functional materials, such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can tune the electronic properties and improve the stability and performance of these materials. Chemical suppliers that produce this compound also list OLED materials as a key product area, suggesting its role as a precursor in this high-tech field. wikipedia.org

Synthesis of Bicyclic and Fused Heterocyclic Systems from this compound

The aldehyde group of this compound is highly reactive and serves as an excellent electrophile for constructing complex ring systems. It is an ideal substrate for condensation reactions with various nucleophiles, leading to the formation of bicyclic and fused heterocyclic structures that are prevalent in medicinal chemistry.

A primary example of such a reaction is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound. This reaction forms a new carbon-carbon double bond and is a cornerstone for synthesizing a wide variety of substituted heterocycles. For example, the condensation of a benzaldehyde (B42025) with thiobarbituric acid can yield complex fused ring systems. The reactivity of this compound makes it a suitable candidate for these types of transformations, enabling the creation of novel, highly functionalized heterocyclic scaffolds for drug discovery and materials science.

Interactive Data Tables

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Application Area |

|---|---|---|---|

| Oxidation | Potassium Hydroxide (B78521), Hydrogen Peroxide | Benzoic Acid | Pharmaceutical Intermediate |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Thiobarbituric Acid) | α,β-Unsaturated Carbonyls | Heterocycle Synthesis |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-Difluoro-6-methoxybenzoic acid |

| 2-Fluoro-3-methoxyphenylboronic acid |

| 3,4-Difluoroanisole (B48514) |

| Elagolix |

| Lithium Diisopropylamide |

| Malononitrile |

| Potassium Hydroxide |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 2,3-Difluoro-6-methoxybenzaldehyde, offering precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides foundational information on the proton environments in the molecule. For this compound, the expected signals correspond to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts: a singlet for the aldehydic proton (CHO) at 10.40 ppm, a quartet for an aromatic proton (ArH) at 7.37 ppm, a multiplet for the other aromatic proton (ArH) at 6.71 ppm, and a singlet for the methoxy protons (OCH₃) at 3.93 ppm. chemicalbook.com The downfield shift of the aldehydic proton is characteristic of its electron-deficient nature. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | CHO | 10.40 | s | chemicalbook.com |

| ¹H | ArH | 7.37 | q | chemicalbook.com |

| ¹H | ArH | 6.71 | m | chemicalbook.com |

| ¹H | OCH₃ | 3.93 | s | chemicalbook.com |

| ¹³C (Expected) | C=O | ~190 | - | docbrown.info |

| ¹³C (Expected) | Ar-C | - | - | rsc.org |

| ¹³C (Expected) | OCH₃ | ~55-60 | - | rsc.org |

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is crucial for directly observing the fluorine atoms on the aromatic ring. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two non-equivalent fluorine nuclei (²JFF) would provide definitive evidence for their ortho relationship. While specific experimental data for this compound is not available in the provided search results, the analysis of related difluorinated aromatic compounds suggests that the chemical shifts would be in the typical range for aryl fluorides. rsc.org

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to elucidate its fragmentation patterns under ionization. The molecular formula is C₈H₆F₂O₂. chemicalbook.com The calculated monoisotopic mass is 172.034 g/mol . chem960.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172.

The fragmentation pathways of substituted benzaldehydes are well-documented. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), or the methoxy group (M-31). Further fragmentation of the aromatic ring, including the loss of CO and fluorine atoms, would also be anticipated. Analysis of the isotopic pattern of the molecular ion and its fragments would confirm the presence of the constituent elements.

| m/z | Proposed Fragment |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 171 | [M-H]⁺ |

| 143 | [M-CHO]⁺ |

| 141 | [M-OCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy would also reveal these vibrational modes, with the C=C and C-H stretching vibrations often showing strong signals. A detailed analysis of both IR and Raman spectra, often aided by computational methods, allows for a complete assignment of the vibrational modes of the molecule. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been found in the search results, studies on other multi-substituted benzaldehyde (B42025) derivatives indicate that the molecular packing would be influenced by weak intermolecular forces such as C-H···O hydrogen bonds, π-π stacking, and halogen···halogen interactions. nih.gov The planarity of the benzaldehyde moiety and the orientation of the methoxy and formyl groups would be key features determined by this technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands in the UV region. These typically include a strong band corresponding to a π→π* transition of the aromatic system and a weaker band at longer wavelength corresponding to an n→π* transition of the carbonyl group. cdnsciencepub.com The substitution pattern, including the electron-donating methoxy group and the electron-withdrawing fluorine atoms and aldehyde group, will influence the position and intensity of these absorption maxima. While specific λmax values for this compound are not available, the spectra of related benzaldehydes can provide an estimate of the expected absorption regions. researchgate.netnist.gov

Mechanistic Insights into Chemical Transformations Involving 2,3 Difluoro 6 Methoxybenzaldehyde

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving 2,3-difluoro-6-methoxybenzaldehyde, such as nucleophilic additions to the carbonyl group, the reaction kinetics are influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring.

The oxidation of substituted benzaldehydes to their corresponding benzoic acids has been a subject of kinetic investigation. For instance, studies on the oxidation of various monosubstituted benzaldehydes have shown that the reaction is typically first order with respect to both the benzaldehyde (B42025) and the oxidizing agent. acs.orgnih.gov The rate of these reactions is sensitive to the nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups decrease it. This is because the rate-determining step often involves the formation of an electron-deficient center at the carbonyl carbon. acs.org

The rate-determining step in many nucleophilic addition reactions to aldehydes is the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. saskoer.caresearchgate.netlibretexts.org The stability of the transition state leading to this intermediate is a key factor in determining the reaction rate. For aldehydes, this step is generally more favorable than for ketones due to reduced steric hindrance. libretexts.org In acid-catalyzed reactions, protonation of the carbonyl oxygen precedes nucleophilic attack, making the carbonyl carbon more electrophilic and accelerating the reaction. pearson.com The formation of a carbinolamine intermediate can be rate-determining at lower pH, while its dehydration becomes the rate-determining step at higher pH in reactions like hydrazone formation. acs.org

Table 1: Expected Relative Rates of Nucleophilic Addition to Substituted Benzaldehydes

| Substituent | Electronic Effect | Expected Relative Rate |

| -NO₂ (at para position) | Strong Electron-Withdrawing | Fastest |

| -F (at ortho/meta positions) | Strong Electron-Withdrawing | Fast |

| -H | Neutral | Reference |

| -OCH₃ (at ortho position) | Strong Electron-Donating | Slow |

| -CH₃ (at para position) | Weak Electron-Donating | Slower |

This table is illustrative and based on general principles of electronic effects on reaction rates. The actual rate for this compound would be a composite of these effects.

Kinetic studies on the Wittig-Horner reaction involving substituted benzaldehydes have indicated that the formation of an intermediate is the rate-determining step. arkat-usa.org The substituents on both the phosphonate (B1237965) and the benzaldehyde play a significant role in the reaction rate, with electron-withdrawing groups on the benzaldehyde generally accelerating the reaction. arkat-usa.org

Investigation and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to elucidating a reaction mechanism. In transformations involving this compound, several types of intermediates can be postulated based on analogous reactions.

In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide formed from the attack of the nucleophile on the carbonyl carbon. libretexts.orgyoutube.comyoutube.com This intermediate is typically short-lived and is protonated in a subsequent step to yield the alcohol product. youtube.com In the synthesis of functionalized benzaldehydes, stable tetrahedral intermediates such as aluminum hemiaminals have been employed to protect the aldehyde functionality during subsequent reaction steps. acs.org

The synthesis of this compound itself often proceeds via a directed ortho-lithiation of a fluoroanisole derivative. wikipedia.org This reaction involves the formation of an aryllithium intermediate, where the lithium atom is directed to the position ortho to the methoxy (B1213986) group. wikipedia.orgias.ac.in This intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. The stability and reactivity of this organometallic intermediate are crucial for the success of the synthesis. In some cases, if the temperature is not carefully controlled, these lithiated intermediates can eliminate a lithium halide to form a reactive benzyne (B1209423) intermediate. nih.gov

Another important class of reactions for forming aldehydes is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically a chloroiminium ion, formed from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃). nrochemistry.comnumberanalytics.comwikipedia.orgorganic-chemistry.orgjk-sci.com The electron-rich aromatic ring attacks this electrophilic reagent, leading to the formation of an iminium ion intermediate. wikipedia.orgjk-sci.com Subsequent hydrolysis of this iminium ion yields the final aldehyde product. numberanalytics.comwikipedia.orgjk-sci.com

Table 2: Plausible Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Characterization Methods |

| Nucleophilic Addition | Tetrahedral Alkoxide | Spectroscopic methods (NMR, IR) under cryogenic conditions, trapping experiments. |

| Ortho-lithiation | Aryllithium Species | NMR spectroscopy, trapping with various electrophiles. |

| Vilsmeier-Haack Reaction | Iminium Ion | NMR spectroscopy, mass spectrometry of trapped species. |

| Oxidation | Acyl Radical/Cation | Electron Spin Resonance (ESR) for radical species, kinetic isotope effect studies. |

In the electrocatalytic hydrogenation of benzaldehyde, a surface-bound hydroxy intermediate is formed after the initial hydrogen addition to the carbonyl oxygen. This intermediate can then undergo a second hydrogen addition to form benzyl (B1604629) alcohol or react with another benzaldehyde molecule to form a C-C coupled product. nih.gov Mechanistic studies on aldehyde deformylations have also proposed various intermediates, including those arising from nucleophilic attack or hydrogen atom abstraction. researchgate.net

Exploration of Catalysis and Solvent Effects on Reaction Mechanisms

Catalysts and solvents can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. For transformations involving this compound, these effects are critical for optimizing reaction outcomes.

Catalysis:

Acid Catalysis: In nucleophilic addition reactions, acid catalysis plays a pivotal role. Protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. pearson.com The mechanism can be complex, with possibilities of a stepwise pre-association of the catalyst or a concerted process. acs.org

Base Catalysis: Base catalysis is common in reactions such as the Knoevenagel condensation, where a base is used to deprotonate a C-H acidic compound, generating a nucleophilic carbanion that then attacks the aldehyde. researchgate.net The reaction of benzaldehydes with acetonitriles can be catalyzed by sodium methoxide. rsc.org

Organocatalysis: Secondary amines like piperidine (B6355638) can catalyze reactions such as the Knoevenagel condensation by forming an iminium cation intermediate with the aldehyde, which is more electrophilic than the aldehyde itself. researchgate.net

Metal Catalysis: Transition metals are widely used to catalyze reactions of aldehydes. For example, nickel complexes have been used for the O-arylation of carboxylic acids, with mechanistic studies suggesting a Ni(I)/Ni(III) catalytic cycle. rsc.org Copper catalysts have been shown to be effective in the electrocatalytic hydrogenation and C-C coupling of benzaldehyde. nih.gov

Solvent Effects:

The choice of solvent can significantly impact reaction rates and equilibria. In nucleophilic addition reactions, polar solvents can stabilize charged intermediates and transition states, thereby influencing the reaction rate. For instance, the rate of oxidation of substituted benzaldehydes has been observed to increase with an increase in the polarity of the solvent. acs.orgnih.gov

Theoretical studies on Diels-Alder reactions have shown that polar solvents can enhance selectivity by differentially stabilizing the transition states leading to different isomeric products. nih.gov While not directly involving this compound, these studies highlight the general principle that solvent polarity can be a tool to control reaction outcomes. The stabilization of reactants versus transition states by the solvent can lead to either rate acceleration or deceleration. nih.gov In the synthesis of this compound via ortho-lithiation, a non-polar solvent like tetrahydrofuran (B95107) (THF) is typically used to facilitate the formation and stability of the organolithium intermediate. nrochemistry.com

Table 3: Influence of Catalysts and Solvents on Reactions of Benzaldehyde Derivatives

| Reaction Type | Catalyst/Solvent | Effect on Mechanism |

| Nucleophilic Addition | Acid (e.g., H₃O⁺) | Protonation of carbonyl, activation towards nucleophilic attack. pearson.com |

| Knoevenagel Condensation | Base (e.g., Piperidine) | Formation of enolate/iminium ion intermediates. researchgate.net |

| Oxidation | Polar Solvents (e.g., Aqueous Acetic Acid) | Stabilization of polar transition state, rate enhancement. acs.orgnih.gov |

| Ortho-lithiation | Aprotic Ether (e.g., THF) | Solvation and stabilization of organolithium intermediate. nrochemistry.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Difluoro-6-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : A typical approach involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, sodium metabisulfite-mediated condensation under inert atmospheres (e.g., nitrogen) at 120°C with dry DMF as a solvent has been used for analogous fluorinated benzaldehydes .

- Key Variables : Temperature, choice of catalyst (e.g., Lewis acids), and solvent polarity significantly affect regioselectivity and purity. Optimizing stoichiometry of starting materials (e.g., 10 mmol aldehyde) and reaction time (~18 hours) can enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : and NMR identify fluorine substituents and methoxy group integration.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for verifying substituent positions in derivatives .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm) and methoxy C-O vibrations (~1250 cm).

- Data Interpretation : Cross-referencing with computational models (e.g., PubChem-derived SMILES structures) validates assignments .

Q. How do the electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in electrophilic substitutions?

- Mechanistic Insight : The electron-withdrawing fluorine groups deactivate the benzene ring, directing electrophiles to the para position relative to the methoxy group (electron-donating). This regioselectivity is critical in designing derivatives for pharmaceutical intermediates .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

- Approach :

- Catalyst Screening : Chiral catalysts (e.g., BINOL-based) in asymmetric aldol reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

- Temperature Gradients : Stepwise heating (e.g., 60°C to 120°C) minimizes side reactions.

- Validation : Monitor reaction progress via HPLC-MS and compare with literature melting points (e.g., 57–60°C for the parent compound) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methods :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites.

- Molecular Dynamics : Simulate solvent interactions affecting transition states.

- Case Study : PubChem’s SMILES notation (e.g.,

CC1=C(C(=C(C(=C1F)C=O)F)C)F) aids in modeling analogous fluorinated aldehydes .

- Case Study : PubChem’s SMILES notation (e.g.,

Q. What experimental and computational approaches resolve contradictions in crystallographic data for this compound derivatives?

- Solutions :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Cross-Validation : Compare X-ray results with NMR crystallography for ambiguous sites.

Q. What are the stability considerations for storing this compound, and how do degradation products impact research reproducibility?

- Storage Protocols :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants to avoid aldehyde oxidation to carboxylic acids.

- Hazard Mitigation : Follow GHS guidelines (H315: skin irritation; H319: eye damage) with proper PPE .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for fluorinated benzaldehyde derivatives?

- Methodology :

- Error Analysis : Check for solvent effects (e.g., DMSO vs. CDCl shifts in NMR).

- Hybrid Techniques : Combine IR, Raman, and computational vibrational spectra for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.